
Hexane, 1,1,1,3,6-pentachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1,1,1,3,6-pentachloro- is an organic compound with the molecular formula C6H9Cl5 It is a chlorinated derivative of hexane, where five hydrogen atoms are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 1,1,1,3,6-pentachloro- can be synthesized through the chlorination of hexane. The process involves the substitution of hydrogen atoms in hexane with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms.
Industrial Production Methods
In an industrial setting, the production of hexane, 1,1,1,3,6-pentachloro- involves the use of large-scale chlorination reactors. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored to achieve high yields and purity of the final product. The compound is then purified through distillation and other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1,1,1,3,6-pentachloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Hexane, 1,1,1,3,6-pentachloro- can be oxidized to form chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include hexane derivatives with different functional groups replacing the chlorine
Propiedades
Número CAS |
82639-77-8 |
|---|---|
Fórmula molecular |
C6H9Cl5 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,1,1,3,6-pentachlorohexane |
InChI |
InChI=1S/C6H9Cl5/c7-3-1-2-5(8)4-6(9,10)11/h5H,1-4H2 |
Clave InChI |
NAYVMIVABKMOCK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CC(Cl)(Cl)Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


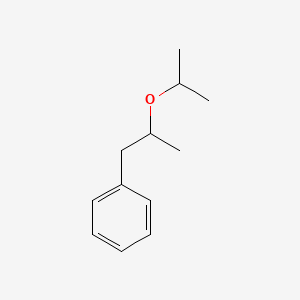
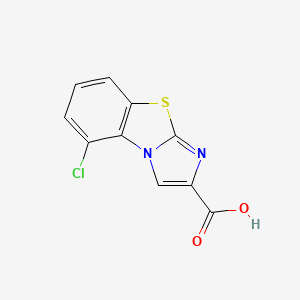
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
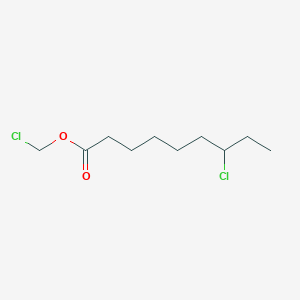
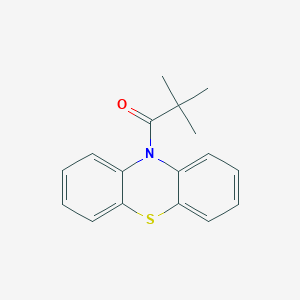
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
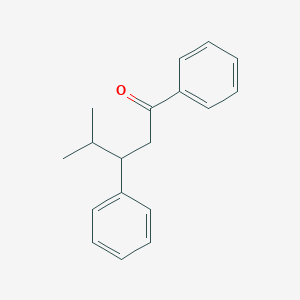
![1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14421974.png)
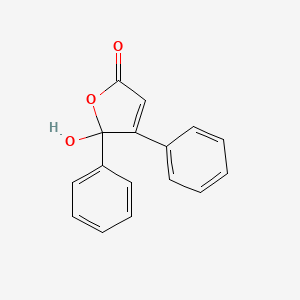
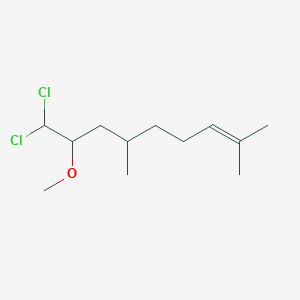
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
